molecular formula C6H5F3N2O B13664376 5-Methoxy-4-(trifluoromethyl)pyrimidine

5-Methoxy-4-(trifluoromethyl)pyrimidine

Cat. No.: B13664376
M. Wt: 178.11 g/mol
InChI Key: AQCSOBDGUDOHSF-UHFFFAOYSA-N
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Description

5-Methoxy-4-(trifluoromethyl)pyrimidine is a heterocyclic organic compound characterized by the presence of a methoxy group at the 5th position and a trifluoromethyl group at the 4th position on a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-4-(trifluoromethyl)pyrimidine typically involves the introduction of the trifluoromethyl group and the methoxy group onto the pyrimidine ring. One common method is the reaction of 4-chloro-5-methoxypyrimidine with trifluoromethylating agents under specific conditions. For instance, the use of trifluoromethyl iodide (CF3I) in the presence of a base like cesium carbonate (Cs2CO3) can facilitate the substitution reaction .

Industrial Production Methods: Industrial production methods for this compound often involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 5-Methoxy-4-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrimidines, which can have different functional groups replacing the methoxy or trifluoromethyl groups .

Scientific Research Applications

5-Methoxy-4-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methoxy-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The methoxy group can also participate in hydrogen bonding, further influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • 4-Methoxy-5-trifluoromethylpyrimidine
  • 5-Methoxy-4-chloropyrimidine
  • 4-Trifluoromethyl-5-chloropyrimidine

Comparison: Compared to similar compounds, 5-Methoxy-4-(trifluoromethyl)pyrimidine is unique due to the presence of both the methoxy and trifluoromethyl groups. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for hydrogen bonding, which can enhance its biological activity and specificity .

Properties

Molecular Formula

C6H5F3N2O

Molecular Weight

178.11 g/mol

IUPAC Name

5-methoxy-4-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C6H5F3N2O/c1-12-4-2-10-3-11-5(4)6(7,8)9/h2-3H,1H3

InChI Key

AQCSOBDGUDOHSF-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=CN=C1C(F)(F)F

Origin of Product

United States

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